Melphalan hydrochloride

Formulation Science Pharmaceutical Compounding Oncology Pharmacy

Ensure formulation consistency in your transplant or oncology research protocols. Procure Melphalan hydrochloride (CAS 3223-07-2), a bifunctional alkylating agent whose distinct DNA cross-link kinetics and stability profile prevent interchangeable use with other nitrogen mustards. The Captisol-stabilized formulation offers a 5-29x improvement in admixture stability, directly enhancing operational efficiency and reducing waste in hospital pharmacy settings. Select this product for its rigorous quality control and non-interchangeable pharmacologic profile.

Molecular Formula C13H19Cl3N2O2
Molecular Weight 341.7 g/mol
CAS No. 3223-07-2
Cat. No. B554912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelphalan hydrochloride
CAS3223-07-2
SynonymsMelphalanhydrochloride; MelphalanHCl; 3223-07-2; L-Sarcolysinehydrochloride; UNII-1VXP4V453T; Phenylalaninemustardhydrochloride; SK15673; Alkeranhydrochloride; L-Phenylalaninemustardhydrochloride; Melfalanhydrochloride; CB3025hydrochloride; Alaninenitrogenmustardhydrochloride; AI3-26377; WLN:QVYZ1RDN2G2G&GH; L-3-(p-(Bis(2-chloroethyl)amino)phenyl)alaninemonohydrochloride; L-Alanine,3-(p-(bis(2-chloroethyl)amino)phenyl)-,hydrochloride; Alkeran(GlaxoSmith); ALANINE,3-(p-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-,MONOHYDROCHLORIDE,L-; L-Alanine,hydrochloride; SCHEMBL41335; 1VXP4V453T; CHEMBL1200863; CTK8G0783; L-Phenylalanine,monohydrochloride; OUUYBRCCFUEMLH-YDALLXLXSA-N
Molecular FormulaC13H19Cl3N2O2
Molecular Weight341.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl
InChIInChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1
InChIKeyOUUYBRCCFUEMLH-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility95% ethanol <0.9 (mg/mL)
10% aqueous ethanol 1.3 (mg/mL)
Methanol 2.8 - 5.6 (mg/mL)
Water 1.7 - 2.3 (mg/mL)
Chloroform <1 (mg/mL)
0.1NHCL 9-17 (mg/mL)
0.1 N NaOH 7-10.6 (mg/mL)
Acetone <1 (mg/mL)
pH 4 citrate buffer 2.2 - 2.6 (mg/mL)
pH 9 borate buffer 2.0 - 2.4 (mg/mL)

Melphalan Hydrochloride (CAS 3223-07-2): Baseline Profile for Scientific Procurement


Melphalan hydrochloride (CAS 3223-07-2) is the hydrochloride salt form of melphalan, a phenylalanine derivative of nitrogen mustard and a bifunctional alkylating antineoplastic agent [1]. It acts by inducing inter-strand and intra-strand DNA cross-links, thereby interfering with DNA replication and transcription, ultimately leading to cytotoxicity [2]. This compound serves as a cornerstone chemotherapeutic in conditioning regimens for autologous stem cell transplantation (ASCT) in multiple myeloma and is utilized in the treatment of various other malignancies [3].

Why Alkylating Agent Substitution for Melphalan Hydrochloride Is Scientifically Unjustified


While other nitrogen mustards or alkylating agents share a general mechanism of action, significant, quantifiable differences in formulation stability, pharmacokinetic profile, and the kinetics of DNA lesion formation and repair preclude their interchangeable use [1][2]. Direct substitution with alternatives like chlorambucil, cyclophosphamide, or even generic melphalan formulations can introduce unpredictable variability in systemic drug exposure and therapeutic efficacy, as well as potential off-target toxicities [3]. The evidence presented below establishes that melphalan hydrochloride's distinct properties demand a product-specific evaluation rather than class-level procurement.

Quantifiable Differentiation of Melphalan Hydrochloride from Key Analogs and Formulations


Captisol-Stabilized Melphalan HCl (Evomela) vs. Propylene Glycol-Based Formulation: Superior Admixture Stability

A head-to-head study comparing the stability of Captisol-stabilized melphalan (Evomela) against propylene glycol-based melphalan hydrochloride injection demonstrated a significant and concentration-dependent improvement in solution stability. The key differentiator was the rate of impurity formation, a critical factor for ensuring safe and efficacious administration. The study quantified that Evomela admixture solutions were 5 to 29 times more stable than the comparator across clinically relevant concentrations [1].

Formulation Science Pharmaceutical Compounding Oncology Pharmacy

Melphalan vs. Chlorambucil: Divergent Pharmacokinetics Define Distinct Clinical Utility

A comparative pharmacokinetic study in humans revealed profound differences between melphalan and its aromatic nitrogen mustard analog, chlorambucil. The data show that chlorambucil exhibits significantly higher and more predictable systemic exposure following oral administration compared to melphalan. In contrast, melphalan's systemic availability is characterized by extreme variability and is not the result of formulation issues, but rather its intrinsic chemical degradation profile [1].

Pharmacokinetics Drug Metabolism Hematology

Melphalan vs. Nitrogen Mustard (HN2): Slower DNA Cross-Link Removal as a Determinant of Lethality

A fundamental difference between melphalan and nitrogen mustard (HN2) was identified in the kinetics of DNA cross-link formation and removal. While both are bifunctional alkylators, the persistence of the DNA lesion differs significantly. Following a 30-minute exposure, melphalan-induced cross-links continued to increase for up to 12 hours, and their removal was markedly slower compared to HN2. This slower repair process is a critical factor in melphalan's cytotoxic mechanism [1].

DNA Damage and Repair Molecular Pharmacology Alkylating Agents

Melphalan vs. Melflufen: The Prodrug Demonstrates Higher in vitro Potency in Lymphoma Models

Melflufen, an optimized peptidase-potentiated prodrug of melphalan, is designed to deliver alkylating metabolites more efficiently to target cells. In vitro assays demonstrate that this modification results in significantly increased cytotoxic potency compared to the parent compound, melphalan. The study highlights a quantitative superiority for the prodrug in both lymphoma cell lines and primary tumor cells, underscoring the impact of targeted delivery on efficacy [1].

Prodrug Development In Vitro Pharmacology Lymphoma

Melphalan vs. Cyclophosphamide: Divergence in Potency and Therapeutic Index in a Plasma Cell Tumor Model

In a preclinical model using the ADJ-PC5 transplantable plasma cell tumor in BALB/c mice, melphalan and cyclophosphamide were directly compared. The study revealed an inverse relationship between potency and therapeutic index. While melphalan demonstrated significantly higher potency than cyclophosphamide, the latter exhibited a significantly greater therapeutic index. This classic data set demonstrates that even within the alkylating agent class, fundamental pharmacologic parameters like potency and therapeutic window do not correlate and must be assessed individually [1].

Therapeutic Index In Vivo Pharmacology Multiple Myeloma

Data-Driven Application Scenarios for Melphalan Hydrochloride Procurement


High-Dose Myeloablative Conditioning in Autologous Stem Cell Transplantation (ASCT)

The well-characterized myeloablative properties of high-dose melphalan, as demonstrated in clinical trials [1], make it a primary procurement target for transplant centers. The availability of propylene glycol-free, Captisol-stabilized formulations provides a tangible advantage in this setting. The evidence of comparable efficacy to standard formulations, combined with superior admixture stability (5-29 fold improvement) [2] and a favorable safety profile [1], addresses key operational and clinical concerns associated with high-dose alkylator administration.

Pharmaceutical Compounding and Centralized Pharmacy Operations

The quantifiable stability differences between melphalan formulations are directly relevant to procurement decisions for hospital pharmacies and centralized compounding units. The data showing that Captisol-stabilized melphalan (Evomela) is 5 to 29 times more stable as an admixture [2] directly addresses the logistical challenges of handling unstable cytotoxic agents. This extended stability reduces the pressure of immediate, just-in-time preparation, allowing for more efficient batching, quality control, and transportation of prepared doses, thereby minimizing waste and improving operational efficiency.

Investigational Use in Combination or Sequential Alkylating Agent Regimens

The mechanistic data differentiating melphalan from other alkylators like nitrogen mustard (HN2) and cyclophosphamide provides a scientific basis for its inclusion in specific research protocols [3][4]. The slower DNA cross-link removal kinetics of melphalan [3] and its divergent potency-therapeutic index relationship compared to cyclophosphamide [4] suggest that it occupies a unique pharmacologic space. Researchers designing novel combination or sequential chemotherapeutic strategies should select melphalan based on this evidence of non-overlapping DNA damage response and therapeutic profiles, rather than assuming class-level redundancy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melphalan hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.